Sodium hydrogencarbonate-13C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydrogencarbonate-13C is typically synthesized by reacting carbon-13 isotope-labeled carbon dioxide gas with sodium hydroxide. The specific preparation method involves the preparation of carbon-13 isotopes, which needs to be carried out in a laboratory or a specialized facility .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of carbon-13 labeled carbon dioxide with sodium hydroxide under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogencarbonate-13C undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and the corresponding salt.
Substitution Reactions: It can participate in substitution reactions where the bicarbonate ion is replaced by other anions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and acetic acid are commonly used to react with this compound.
Heat: Decomposition reactions typically require heating to temperatures above 300°C.
Major Products:
Decomposition: Sodium carbonate, water, and carbon dioxide.
Acid-Base Reactions: Carbon dioxide, water, and the corresponding salt.
Scientific Research Applications
Sodium hydrogencarbonate-13C has a wide range of applications in scientific research, including:
NMR and MRI Studies: It is used as a probe for NMR and MRI-based pH imaging, enabling large signal gains for low-toxicity hyperpolarized carbon-13 pH imaging.
Metabolic Studies: It is used to study lactate metabolism and other metabolic processes in biological systems.
Stable Isotope Labeling: It is used for carbon-13 labeling of amino acids and other compounds for compound-specific stable isotope analysis.
Reaction Mechanism Studies: It is used to predict reaction mechanisms in selective hydrogenation reactions.
Mechanism of Action
The mechanism of action of sodium hydrogencarbonate-13C involves its role as a systemic alkalizer. It increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis . In NMR and MRI applications, it acts as a probe, providing enhanced imaging capabilities due to the carbon-13 isotope .
Comparison with Similar Compounds
- Sodium carbonate-13C
- Sodium formate-13C
- Carbon dioxide-13C
Comparison: Sodium hydrogencarbonate-13C is unique due to its specific isotopic labeling, which makes it particularly useful in NMR and MRI studies. Compared to sodium carbonate-13C and sodium formate-13C, it has distinct applications in pH imaging and metabolic studies .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
sodium;hydroxyformate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMBOGNXHQVGW-YTBWXGASSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.999 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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